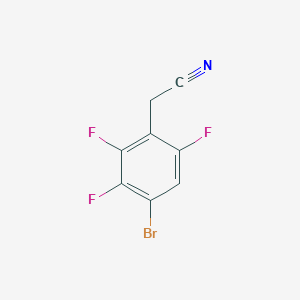
Vinyl perfluorononanoate
Descripción general
Descripción
Vinyl perfluorononanoate is a chemical compound with the molecular formula C11H3F17O2 and a molecular weight of 490.11 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of Vinyl perfluorononanoate consists of a vinyl group (C=C) attached to a perfluorononanoate group (COC(=O)C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F) .Physical And Chemical Properties Analysis
Vinyl perfluorononanoate is a highly stable compound due to the strength of the carbon-fluorine bonds . It has unique physical and chemical properties that make it useful in various applications .Aplicaciones Científicas De Investigación
Conclusion
Vinyl perfluorononanoate, with its intriguing properties, continues to inspire research across diverse fields. As we explore its applications, we must balance innovation with environmental and health considerations, ensuring safe and sustainable use.
Lau, C. (2015). Perfluorinated Compounds: An Overview. In Toxicological Effects of Perfluoroalkyl and Polyfluoroalkyl Substances (pp. 1–21). Springer. Link
Safety and Hazards
Direcciones Futuras
Perfluorinated compounds, including Vinyl perfluorononanoate, have been the subject of increasing research interest, particularly in the fields of environmental sciences and toxicology . A new generation of fluorinated chemicals has already emerged in commerce, with little information regarding their environmental fate and distribution as well as potential health effects . Therefore, future research will likely focus on understanding these aspects and developing safer replacement products .
Mecanismo De Acción
Target of Action
Vinyl perfluorononanoate is a type of perfluorinated compound (PFC), which are known for their unique chemical and physical properties . The primary targets of PFCs, including vinyl perfluorononanoate, are nuclear receptors, specifically the peroxisome proliferator-activated receptor alpha (PPARα) . PPARα plays a crucial role in the regulation of lipid metabolism and inflammation.
Mode of Action
It is known that pfcs, including vinyl perfluorononanoate, can activate pparα . This activation can lead to changes in gene expression, affecting various biological processes such as lipid metabolism and inflammation .
Biochemical Pathways
The activation of PPARα by vinyl perfluorononanoate can affect several biochemical pathways. These include pathways involved in lipid metabolism, inflammation, and possibly others . The downstream effects of these changes can vary, potentially leading to various health effects.
Pharmacokinetics
The pharmacokinetics of vinyl perfluorononanoate, like other PFCs, are characterized by major species and sex differences in pharmacokinetic disposition among congeners with different carbon-chain lengths and functional groups . .
Result of Action
Exposure to pfcs has been associated with various adverse effects in laboratory animal models, including hepatotoxicity, tumor induction, developmental toxicity, immunotoxicity, neurotoxicity, and endocrine disruption .
Action Environment
Environmental factors can influence the action, efficacy, and stability of vinyl perfluorononanoate. Like other PFCs, vinyl perfluorononanoate is persistent in the environment due to its chemical stability and resistance to degradation . This persistence can lead to widespread environmental contamination and potential human exposure .
Propiedades
IUPAC Name |
ethenyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H3F17O2/c1-2-30-3(29)4(12,13)5(14,15)6(16,17)7(18,19)8(20,21)9(22,23)10(24,25)11(26,27)28/h2H,1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQEMXLVPFPSANM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=COC(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H3F17O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10895929 | |
| Record name | Ethenyl perfluorononanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10895929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
490.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Vinyl perfluorononanoate | |
CAS RN |
54640-64-1 | |
| Record name | Ethenyl perfluorononanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10895929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



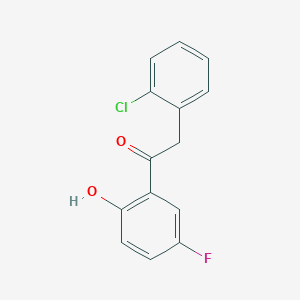
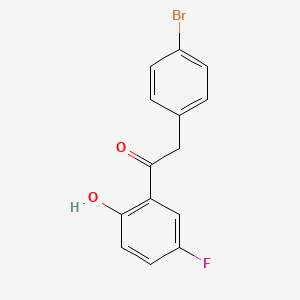
![5-[(1-Indolyl)methyl]-3-methylisoxazole](/img/structure/B3042203.png)


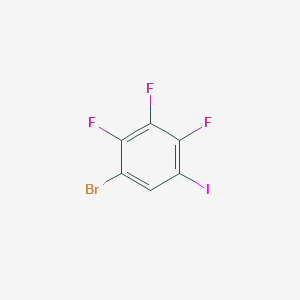


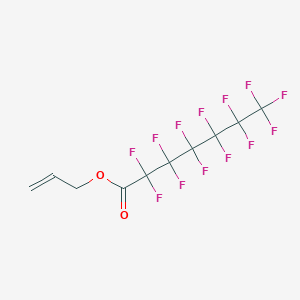
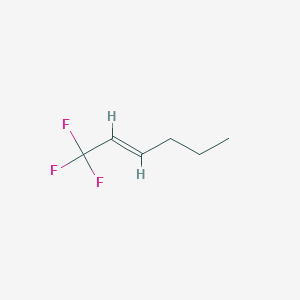


![3-[4-(trifluoromethyl)phenoxy]propanoic Acid](/img/structure/B3042221.png)
